Cas no 1845-30-3 (Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel-)
Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel- Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel-
- (1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
- CIS-VERBENOL
- (S)-cis-verbenol
- (Z)-Verbenol
- Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1R,2R,5R)-rel-
- cis-2-Pinen-4-ol
- trans-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-ol
- cis-4,6,6-trimethy Ibicyclo [3.1.1] hept-3-en-2-01
- (1R,2R,5R)-4,7,7-trimethylbicyclo[3.1.1]hept-3-en-2-ol
- J-500444
- BICYCLO(3.1.1)HEPT-3-EN-2-OL, 4,6,6-TRIMETHYL-, (1S-(1.ALPHA.,2.BETA.,5.ALPHA.))-
- UNII-XR9T57F48T
- Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1alpha,2beta,5alpha)-
- CCRIS 5289
- (1S,4S,5S)-CIS-VERBENOL
- SCHEMBL1302577
- AKOS015913095
- (1s,2s)-(+)-cis-4,6,6-trimethyl bicyclo[3.1.1]hept-3-en-2-ol
- (1S,2S,5S)-4,6,6-trimethyl-bicyclo[3.1.1]Hept-3-en-2-ol
- AS-70919
- S-(-)-cis-Verbenol
- DTXSID20885073
- MFCD00065444
- (1S-(1alpha,2beta,5alpha))-4,6,6-Trimethylbicyclo(3.1.1)hept-3-en-2-ol
- (-)-cis-Verbenol
- (S)-cis-Verbenol, 95%
- (1S)-cis-verbenol
- Verbenol, (S)-cis-
- (-)-Verbenol
- Q27293968
- AC-30319
- XR9T57F48T
- EINECS 242-645-2
- Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
- Bicyclo(3.1.1)hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
- 18881-04-4
- 1845-30-3
- 96% pound sum of isomers pound(c)
- HY-W674037
- CS-0757546
- WONIGEXYPVIKFS-YIZRAAEISA-N
- G73855
-
- Inchi: 1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1
- InChI Key: WONIGEXYPVIKFS-YIZRAAEISA-N
- SMILES: O[C@H]1C=C(C)[C@@H]2C[C@H]1C2(C)C
Computed Properties
- Exact Mass: 152.12018
- Monoisotopic Mass: 152.120115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 1.6
Experimental Properties
- Density: 0.9684
- Melting Point: 15.5°C
- Boiling Point: 234.73°C (rough estimate)
- Refractive Index: 1.4912 (estimate)
- PSA: 20.23
Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S935843-1g |
(S)-cis-Verbenol |
1845-30-3 | 97% | 1g |
¥900.00 | 2022-08-31 |
Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel- Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel-
Recent Advances in the Study of Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel- (CAS: 1845-30-3)
The compound Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel-, with the CAS number 1845-30-3, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic monoterpenoid alcohol, commonly referred to as "Myrtenol," is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. Recent studies have focused on elucidating its molecular mechanisms, synthetic pathways, and potential therapeutic applications, making it a promising candidate for drug development.
One of the key areas of research has been the optimization of synthetic routes for Myrtenol. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient enantioselective synthesis of (1R,2R,5R)-Myrtenol using a novel catalytic system. The researchers achieved a high yield (85%) and enantiomeric excess (98%) by employing a chiral palladium catalyst, which could pave the way for scalable production. This advancement is particularly relevant for pharmaceutical applications where enantiopurity is critical.
In addition to synthetic improvements, recent investigations have explored the pharmacological potential of Myrtenol. A preclinical study in European Journal of Pharmacology (2024) highlighted its neuroprotective effects in a murine model of Parkinson's disease. The compound was shown to attenuate oxidative stress and reduce dopaminergic neuron loss by modulating the Nrf2/ARE signaling pathway. These findings suggest that Myrtenol could serve as a lead compound for neurodegenerative disease therapeutics.
Another groundbreaking study, published in Bioorganic & Medicinal Chemistry Letters (2023), investigated the antimicrobial properties of Myrtenol derivatives. Researchers synthesized a series of analogs and evaluated their activity against multidrug-resistant bacterial strains. One derivative, featuring a fluorine substitution at the C4 position, exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 2 µg/mL. This underscores the potential of Myrtenol as a scaffold for developing novel antibiotics.
Despite these promising developments, challenges remain in the clinical translation of Myrtenol. Pharmacokinetic studies reported in Drug Metabolism and Disposition (2024) revealed limited oral bioavailability due to rapid hepatic metabolism. However, formulation strategies such as nanoparticle encapsulation or prodrug approaches are being explored to overcome this limitation. These efforts are critical for advancing Myrtenol from bench to bedside.
In conclusion, the latest research on Bicyclo[3.1.1]hept-3-en-2-ol,4,6,6-trimethyl-, (1R,2R,5R)-rel- (CAS: 1845-30-3) highlights its multifaceted potential in drug discovery. From synthetic innovations to therapeutic applications, this compound continues to inspire interdisciplinary research. Future studies should focus on addressing pharmacokinetic challenges and expanding its clinical relevance, particularly in neurodegenerative and infectious diseases.
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